molecular formula C21H16F3N3O3S2 B6479223 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260911-81-6

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B6479223
CAS RN: 1260911-81-6
M. Wt: 479.5 g/mol
InChI Key: UGGGFBOWCKGVGQ-UHFFFAOYSA-N
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Description

The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound’s structure also includes a trifluoromethyl group and an acetamide group .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated systems, which allows for stronger π–π interactions . This can influence the compound’s physical and chemical properties, including its reactivity and the types of reactions it can undergo.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, compounds with similar structures have been known to undergo a variety of chemical reactions. For example, hydrazonoyl halides, which are part of the structure of this compound, have been used as reagents for the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for this compound were not found, similar compounds have been described as having a high melting point and being highly soluble in organic solvents .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds. Additionally, research could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions .

properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S2/c22-21(23,24)14-5-1-2-6-15(14)25-17(28)12-27-16-8-11-32-18(16)19(29)26(20(27)30)9-7-13-4-3-10-31-13/h1-6,8,10-11H,7,9,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGGFBOWCKGVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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